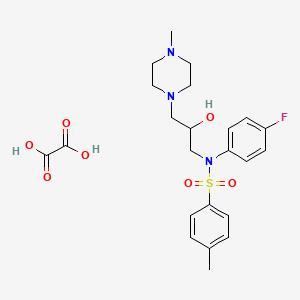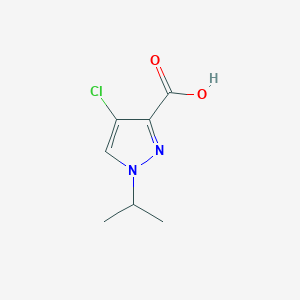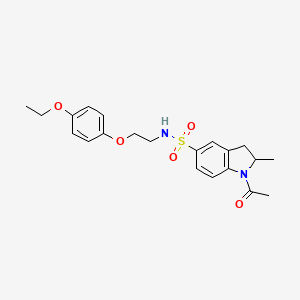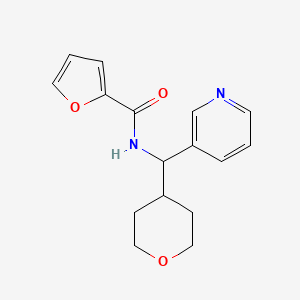
N-(4-fluorophenyl)-N-(2-hydroxy-3-(4-methylpiperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-N-(2-hydroxy-3-(4-methylpiperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate is a useful research compound. Its molecular formula is C23H30FN3O7S and its molecular weight is 511.57. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-N-(2-hydroxy-3-(4-methylpiperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-N-(2-hydroxy-3-(4-methylpiperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
COX-2 Inhibitor Research
N-(4-fluorophenyl)-N-(2-hydroxy-3-(4-methylpiperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate has been investigated for its role as a COX-2 inhibitor. A study revealed that the introduction of a fluorine atom in similar compounds preserved COX-2 potency and notably increased COX1/COX-2 selectivity, leading to the development of potent, selective, and orally active COX-2 inhibitors like JTE-522 for treating rheumatoid arthritis and other conditions (Hashimoto et al., 2002).
Antimicrobial Activity
Compounds structurally related to N-(4-fluorophenyl)-N-(2-hydroxy-3-(4-methylpiperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate have demonstrated high antimicrobial activity, especially against Mycobacterium smegmatis. This points to potential applications in developing antimicrobial agents (Yolal et al., 2012).
Cancer Research
Related sulfonamide derivatives have been synthesized and evaluated for their anticancer effects on various cancer cell lines. These compounds, including N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide, showed high potential in inhibiting human gastric adenocarcinoma and colorectal adenocarcinoma cells, suggesting a possible research avenue for N-(4-fluorophenyl)-N-(2-hydroxy-3-(4-methylpiperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate in cancer therapy (Tsai et al., 2016).
Fluorescence Studies
Studies on structurally similar compounds have explored their use as fluorescent complexes for specific applications, such as the preparation of Zn2+ specific fluorophores. These findings can provide insights into the development of fluorescence-based assays and imaging techniques using compounds like N-(4-fluorophenyl)-N-(2-hydroxy-3-(4-methylpiperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate (Coleman et al., 2010).
Neuropharmacology
Research in neuropharmacology has involved compounds with similar structures, focusing on their interaction with serotonin and dopamine receptors. These studies have implications for understanding the potential neurological or psychiatric applications of N-(4-fluorophenyl)-N-(2-hydroxy-3-(4-methylpiperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate (Perregaard et al., 1995).
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-N-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-4-methylbenzenesulfonamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O3S.C2H2O4/c1-17-3-9-21(10-4-17)29(27,28)25(19-7-5-18(22)6-8-19)16-20(26)15-24-13-11-23(2)12-14-24;3-1(4)2(5)6/h3-10,20,26H,11-16H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCGEWOIINXMJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCN(CC2)C)O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-N-(2-hydroxy-3-(4-methylpiperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-Chloro-5-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B2826487.png)
methanone](/img/structure/B2826488.png)
![Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2826489.png)

![(1R,5S)-N-(4-methoxyphenethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2826492.png)
![N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2826495.png)




![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2826502.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2826503.png)
![1-[(Cyclopropylcarbamoyl)amino]-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2826504.png)
![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2826505.png)